
Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . This bestows many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 197.1±40.0 °C and a density of 1.26±0.1 g/cm3 .科学的研究の応用
Fluorination Techniques
Research by Makino and Yoshioka (1988) explored the selective fluorination of ethyl 1-methylpyrazole-4-carboxylate with poly(hydrogen fluoride)-amine complex under electrolytic anodic oxidation. This technique is relevant for modifying the chemical structure of compounds like Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (Makino & Yoshioka, 1988).
Synthesis of Derivatives
Wang et al. (2012) conducted a study on the synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives, which are closely related to the this compound. Their work focused on the effect of ammonium acetate and solvent on reaction efficiency (Wang et al., 2012).
Catalyzed Annulation
Zhu, Lan, and Kwon (2003) investigated a phosphine-catalyzed [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate. This process could be relevant for the synthesis or modification of compounds like this compound (Zhu, Lan, & Kwon, 2003).
Synthesis of Trifluoromethylated Compounds
The study by Wu et al. (2006) on the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones provides insights into the synthesis of trifluoromethyl compounds, which is a key aspect of this compound (Wu et al., 2006).
Medicinal Chemistry Applications
The discovery and synthesis of compounds for inhibiting influenza neuraminidase, as explored by Wang et al. (2001), is an example of the application of similar fluorinated pyrrolidine derivatives in medicinal chemistry (Wang et al., 2001).
Antibacterial Activity
Egawa et al. (1984) studied the synthesis and antibacterial activity of compounds structurally related to this compound. Their research contributes to the understanding of the antibacterial properties of similar fluorinated compounds (Egawa et al., 1984).
将来の方向性
The future directions for Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate and similar compounds are promising. It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .
特性
IUPAC Name |
ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F4NO2/c1-3-16-6(15)8(10)5-14-4-7(8,2)9(11,12)13/h14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEDUBQKGUCOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC1(C)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)
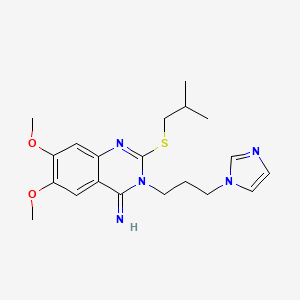
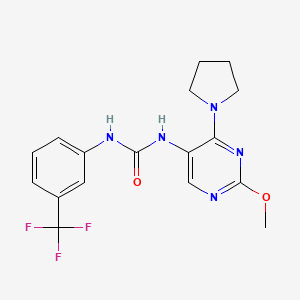
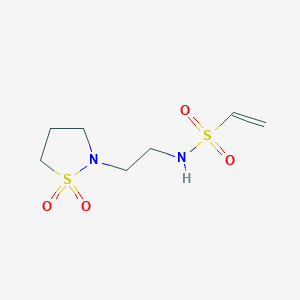
![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)
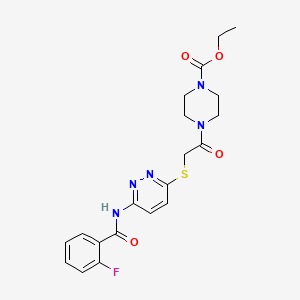
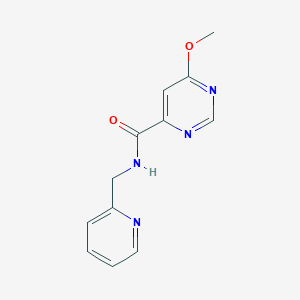
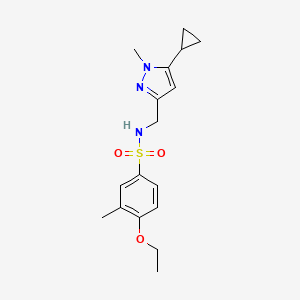
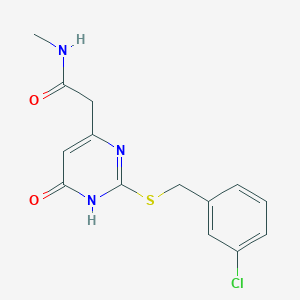
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2795018.png)
![1-(2-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795020.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)
![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)